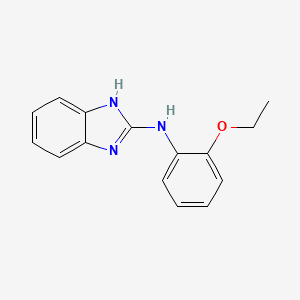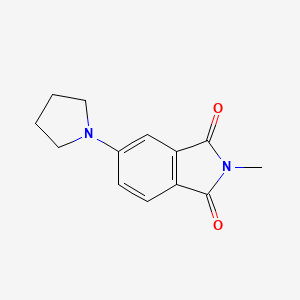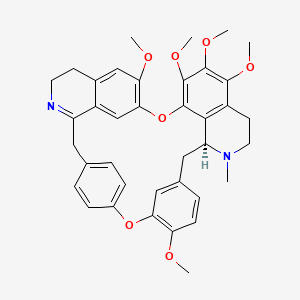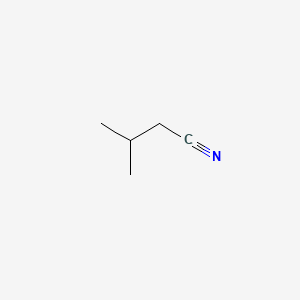
Isovaleronitrile
概要
説明
Synthesis Analysis
The synthesis of Isovaleronitrile and related compounds involves various chemical reactions, including selective C-alkylation and reactions with unsaturated hydrocarbons. A kinetic study on the synthesis of 2-phenylvaleronitrile (PVN) through selective C-alkylation of benzyl cyanide with n-bromopropane under ultrasonic conditions has shown that controlling reaction conditions can achieve selective monoalkylation (Vivekanand & Wang, 2011). Additionally, the role of isovalency in reactions with unsaturated hydrocarbons highlights the importance of valence electrons in determining chemical behavior (Parker, Mebel, & Kaiser, 2014).
Molecular Structure Analysis
This compound's molecular structure and its isomers play a significant role in its reactivity and properties. For instance, molecule and radical structures of Isobutyronitrile, a related compound, were studied using DFT computations to understand its conformation and radical behavior (Dereli et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound demonstrate its reactivity and potential applications. For example, the synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) showcases a method for creating compounds with a quaternary carbon center (Wang et al., 2023). This highlights the versatility of this compound in synthetic chemistry.
Physical Properties Analysis
The physical properties of this compound and related compounds are essential for understanding their behavior in various environments. Research on the formation of phosphanes in low-temperature phosphine ices sheds light on the fundamental chemical properties and molecular structure variations due to atomic sizes and electron-pair repulsion (Turner et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and interaction with other molecules, are influenced by its molecular structure and the nature of its synthesis. The study on oxidative cleavage of gem-disubstituted alkenes catalyzed by AIBN, with O2 as an oxidant, provides insight into the reactivity of compounds related to this compound (Wang et al., 2014).
科学的研究の応用
Adsorption Studies at Liquid Metal Electrodes
Isovaleronitrile (IVN) has been the subject of quantitative studies focusing on its adsorption at interfaces between mercury (Hg) and indium-gallium alloy electrodes and aqueous solutions. This research, conducted by Doubova, Battisti, and Fawcett (2003), provides insights into the adsorption parameters of IVN, including the standard Gibbs energy of adsorption and the lateral interaction parameter. This study contributes to our understanding of metal-solvent and metal-adsorbate interactions, particularly in relation to the behavior of aliphatic compounds at different interfaces (Doubova, Battisti, & Fawcett, 2003).
Antibacterial Properties
A significant application of this compound in the field of medicine and pharmacology is highlighted in the research by Feudjou et al. (2020). They isolated a new this compound diglycoside from the methanolic extract of Detarium microcarpum fruits. This compound displayed antibacterial activity against strains of Salmonella, showcasing the potential of this compound derivatives in antibacterial treatments (Feudjou et al., 2020).
Study of Nitriles in Aprotic Solvents
Research on intermolecular interactions of aliphatic nitriles, including this compound, in aprotic solvents was conducted by Jackowski, Bernatowicz, and Wielogórska (2002). Their study utilized 13C and 14N NMR chemical shifts to demonstrate the sensitivity of these shifts on intermolecular interactions. This research provides valuable insights into the behavior of this compound and similar compounds in various solvents (Jackowski, Bernatowicz, & Wielogórska, 2002).
Microbial Utilization under Haloalkaline Conditions
Sorokin et al. (2007) explored the utilization of isobutyronitrile, a compound similar to this compound, by microbial communities under haloalkaline conditions. This study provides insights into the biodegradation and utilization of such nitriles in extreme environments, contributing to our understanding of microbial processes in unique ecological niches (Sorokin, van Pelt, Tourova, & Muyzer, 2007).
Catalytic Activity in Enzymatic Reactions
Research by Taniguchi et al. (2008) presented a novel finding regarding the catalytic activity of nitrile hydratase with this compound. They discovered that this enzyme, which typically catalyzes the hydration of various nitriles to amides, also exhibits additional catalytic activities, suggesting multifunctional enzymatic properties. This finding opens new avenues for the application of nitrile hydratases in biochemical and industrial processes (Taniguchi et al., 2008).
Safety and Hazards
将来の方向性
Isovaleronitrile has been identified as a characteristic volatile blend from herbivore-infested Oenothera biennis leaves . This suggests potential applications in the field of plant–insect interactions. Future studies may explore the responses of predatory insects to this compound in field trials, which may contribute to the development of new crop protection strategies .
作用機序
Target of Action
Isovaleronitrile primarily targets insects, specifically the predatory blue shield bug, Zicrona caerulea . This compound is part of a volatile blend emitted by the common evening primrose, Oenothera biennis, when it is infested by herbivores . The blue shield bug is attracted to these volatiles, suggesting that this compound plays a role in the bug’s foraging behavior .
Mode of Action
The mode of action of this compound involves its interaction with the olfactory receptors of the blue shield bug . The bug is attracted to the scent of this compound, which is emitted by the common evening primrose when it is infested by herbivores . This suggests that this compound acts as a chemical signal, guiding the bug towards its prey .
Biochemical Pathways
This compound is derived from the amino acid L-leucine . When the common evening primrose is infested by herbivores or treated with methyl jasmonate, L-leucine accumulates in the leaves and is subsequently converted into this compound . This process is part of the plant’s defense mechanism, producing volatile compounds that attract predatory insects .
Pharmacokinetics
It is known that this compound is a volatile compound , suggesting that it can readily evaporate and disperse into the environment. This property likely contributes to its role as a chemical signal in plant-insect interactions .
Result of Action
The emission of this compound by the common evening primrose results in the attraction of the predatory blue shield bug . This bug preys on the flea beetles that infest the primrose, thereby reducing the damage caused by these herbivores . Thus, the action of this compound contributes to the survival and health of the primrose .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of herbivores and the application of methyl jasmonate . These factors trigger the production and emission of this compound by the common evening primrose . Additionally, the effectiveness of this compound as a chemical signal may be affected by environmental conditions that influence its volatility and dispersion .
生化学分析
Biochemical Properties
Isovaleronitrile plays a significant role in biochemical reactions, particularly in the induction of nitrilase enzymes. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This compound has been shown to induce the production of nitrilase in various bacterial species, including Rhodococcus and Alcaligenes faecalis . The interaction between this compound and nitrilase involves the binding of the nitrile group to the active site of the enzyme, leading to its hydrolysis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound has been observed to induce the expression of nitrilase genes, which are involved in the metabolism of nitriles . This induction is regulated by specific transcription factors that respond to the presence of this compound. Additionally, this compound can affect cell growth and viability, as nitriles are generally toxic to cells and can inhibit cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitrilase enzymes. This compound binds to the active site of nitrilase, where it undergoes hydrolysis to produce isovaleric acid and ammonia . This reaction is facilitated by the presence of water molecules in the active site, which participate in the hydrolysis process. The binding of this compound to nitrilase also induces conformational changes in the enzyme, enhancing its catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its concentration and effectiveness . Long-term exposure to this compound in in vitro studies has shown that it can have sustained effects on cellular function, including the continuous induction of nitrilase expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce the expression of nitrilase without causing significant toxicity . At high doses, this compound can be toxic and cause adverse effects, including respiratory irritation, skin irritation, and eye irritation . These toxic effects are dose-dependent and highlight the importance of determining the appropriate dosage for experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include the hydrolysis of nitriles to carboxylic acids and ammonia. This reaction is catalyzed by nitrilase enzymes, which are induced by the presence of this compound . The metabolic pathway of this compound also involves its conversion to isovaleric acid, which can be further metabolized by other enzymes in the cell . This pathway plays a crucial role in the detoxification of nitriles and the regulation of cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophobic nature . Additionally, this compound can interact with specific transporters and binding proteins that facilitate its movement within the cell . The distribution of this compound within tissues is influenced by its chemical properties and the presence of transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with nitrilase enzymes . This compound can also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with specific proteins and transporters . The localization of this compound within the cell can affect its activity and function, as well as its role in biochemical reactions.
特性
IUPAC Name |
3-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDRKFYEGYYIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021620 | |
| Record name | Isovaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625-28-5 | |
| Record name | Isovaleronitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovaleronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOVALERONITRILE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanenitrile, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isovaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVALERONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2G72X091L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



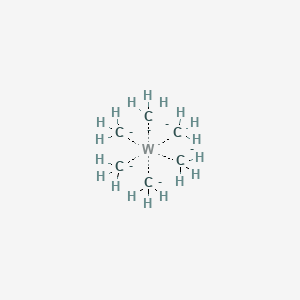
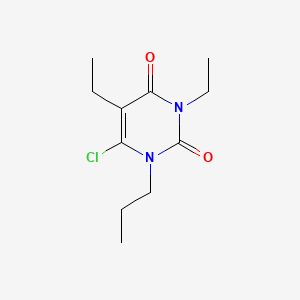
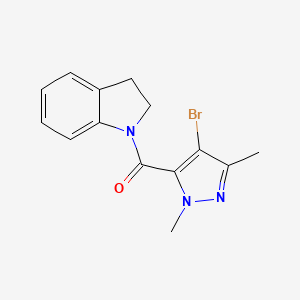

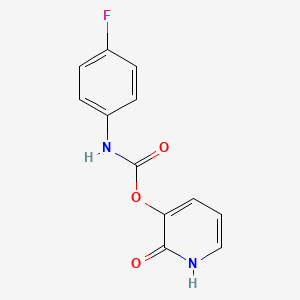
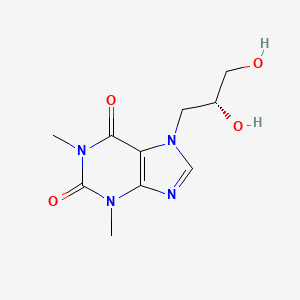

![isopropyl N-[(1R)-1-[[(1S)-1-[(2R,3R)-3-[2-[[(1R)-1-benzoyl-2-methyl-propyl]amino]-2-oxo-ethyl]oxiran-2-yl]-2-phenyl-ethyl]carbamoyl]-2-methyl-2-methylsulfonyl-propyl]carbamate](/img/structure/B1219926.png)
